molecular formula C10H14FN B2500974 1-(2-Fluorophenyl)-2-methylpropan-1-amine CAS No. 1225849-36-4

1-(2-Fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B2500974
CAS No.: 1225849-36-4
M. Wt: 167.227
InChI Key: JYMISMQKZXSRIG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and biological activity

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various receptors and exert their biological effects.

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 1-(2-Fluorophenyl)-2-methylpropan-1-amine might also interact with similar biochemical pathways.

Pharmacokinetics

Tegoprazan is rapidly absorbed with a median maximum plasma concentration (Tmax) at 0.5 h and declines with a terminal (elimination) half-life (t1/2) of 3.87–4.57 h . The maximum measured plasma concentration (Cmax) and the area under the concentration–time curve (AUC) of Tegoprazan increased proportionally with dose ranges from 50 to 200 mg .

Result of Action

Based on the structural similarity to indole derivatives, it can be hypothesized that it may exert a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, the activity of Tegoprazan, a similar compound, was found to be influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 2-methylpropan-1-amine.

    Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with 2-methylpropan-1-amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Utilizing a high-pressure hydrogenation reactor with a suitable catalyst (e.g., palladium on carbon) to reduce the imine intermediate.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-2-methylpropan-1-amine can be compared with other similar compounds to highlight its uniqueness:

    Amphetamine: Shares structural similarities but differs in the presence of the fluorine atom, which affects its pharmacological properties.

    Methamphetamine: Similar in structure but with different substituents, leading to variations in potency and biological activity.

    3-Fluoroamphetamine: Another fluorinated amphetamine derivative with distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(2-fluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMISMQKZXSRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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